molecular formula C22H27NO3 B4331457 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate CAS No. 881588-85-8

1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate

Cat. No. B4331457
CAS RN: 881588-85-8
M. Wt: 353.5 g/mol
InChI Key: DEXZAJWVYMABDZ-UHFFFAOYSA-N
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Description

1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate, also known as ACPB, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. ACPB has shown promising results in preclinical studies as a potential treatment for a variety of conditions, including pain, inflammation, and anxiety.

Mechanism of Action

1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate acts as a competitive inhibitor of FAAH, which prevents the degradation of endocannabinoids such as anandamide. This leads to an increase in endocannabinoid signaling, which has been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include a reduction in pain and inflammation, as well as anxiolytic effects. 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has several advantages as a tool compound for laboratory experiments. It is a highly potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoid signaling in physiological processes. However, 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has limitations as well, including its low solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several potential future directions for research on 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate. One area of interest is the development of more potent and selective FAAH inhibitors, which could have therapeutic potential for a variety of conditions. Another area of interest is the investigation of the role of endocannabinoid signaling in neurodegenerative diseases, and the potential for FAAH inhibitors like 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate to have neuroprotective effects. Finally, there is interest in the development of novel delivery methods for FAAH inhibitors, which could improve their efficacy and reduce off-target effects.

Scientific Research Applications

1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has been extensively studied in the field of medicinal chemistry due to its potent inhibition of FAAH. This enzyme plays a key role in the regulation of endocannabinoid signaling, which has been implicated in a variety of physiological processes, including pain, inflammation, and anxiety. 1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate has shown promising results in preclinical studies as a potential treatment for these conditions.

properties

IUPAC Name

1-adamantylmethyl 4-(cyclopropanecarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c24-20(17-1-2-17)23-19-5-3-18(4-6-19)21(25)26-13-22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-17H,1-2,7-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXZAJWVYMABDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)OCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148477
Record name Tricyclo[3.3.1.13,7]dec-1-ylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate

CAS RN

881588-85-8
Record name Tricyclo[3.3.1.13,7]dec-1-ylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881588-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo[3.3.1.13,7]dec-1-ylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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